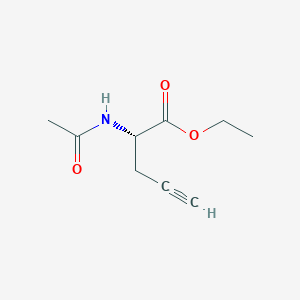

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

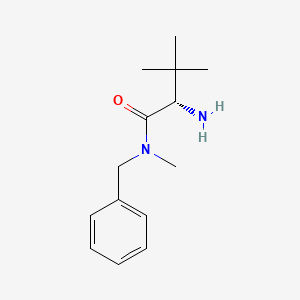

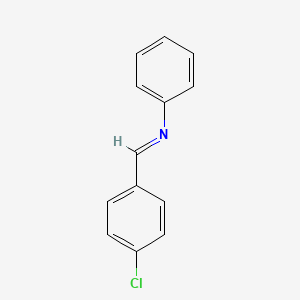

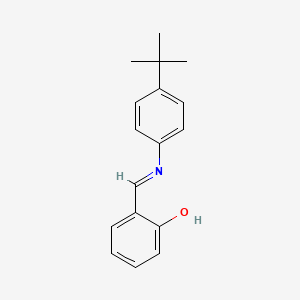

N-alpha-Acetyl-L-propargylglycine ethyl ester, also known as Ac-L-Pra-OEt, is a chemical compound with the formula C9H13NO3 and a molecular weight of 183.2 g/mol . It is used in various chemical reactions and has been referenced in scientific literature .

Molecular Structure Analysis

The molecular structure of Ac-L-Pra-OEt is represented by the formula C9H13NO3 . Detailed structural analysis would require more specific information or advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Esters, including Ac-L-Pra-OEt, typically undergo reactions where the alkoxy (OR’) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In a study, two proteases exhibited high synthetic activity and selectivity during the transesterification of N-acetyl-l-phenylalanine ethyl ester with 1-propanol .Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-L-Pra-OEt include its molecular formula (C9H13NO3) and molecular weight (183.2 g/mol) . Esters are known to be polar compounds and do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols .Applications De Recherche Scientifique

and a molecular weight of 183.20 g/mol. Its structure is key to its reactivity and function in various chemical reactions. Detailed structural analysis, such as X-ray crystallography or NMR spectroscopy, is essential for understanding its interaction with other molecules.

Bioavailability Enhancement

The ethyl ester form of compounds, such as Ac-L-Pra-OEt , is known for enhanced bioavailability. This property is crucial when designing drugs that require efficient absorption and distribution within the biological system .

Antioxidant Formula Development

Ac-L-Pra-OEt: can be used to develop potent antioxidant formulas. Its structure allows it to act as a precursor to glutathione, a significant antioxidant in the body, thus protecting cells from oxidative damage and supporting cognitive function .

Cognitive and Immune Health

The bioavailability and antioxidant properties of Ac-L-Pra-OEt make it a candidate for supplements aimed at boosting brain and immune health. It can help protect the brain from free radical damage and support long-term cognitive functions .

Propriétés

IUPAC Name |

ethyl (2S)-2-acetamidopent-4-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFOCHGENVPUER-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC#C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331237.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)